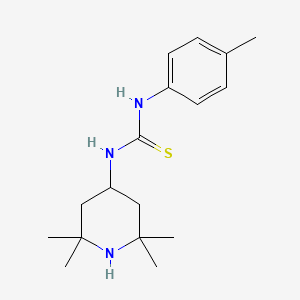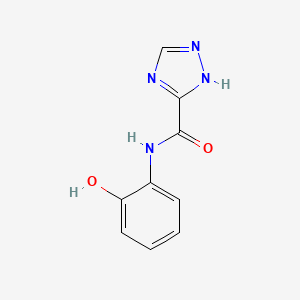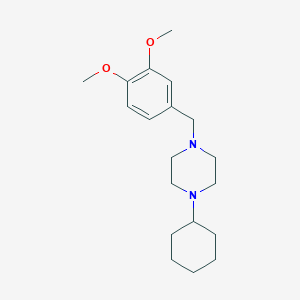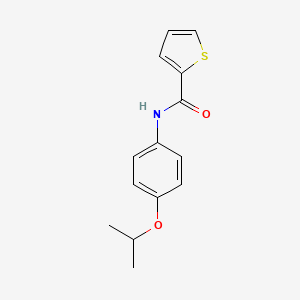
N-(4-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as MTUT and has been synthesized through various methods. The purpose of
Mécanisme D'action
MTUT exerts its pharmacological effects through various mechanisms, including the inhibition of oxidative stress, the modulation of inflammatory pathways, and the regulation of apoptosis. MTUT has been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase. It has also been shown to regulate the expression of various genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
MTUT has been shown to possess various biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of oxidative stress, and the modulation of inflammatory pathways. It has also been shown to possess radioprotective effects by reducing the levels of reactive oxygen species and enhancing the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
MTUT has several advantages for lab experiments, including its stability and low toxicity. However, its solubility in water is limited, which can pose a challenge for certain experiments.
Orientations Futures
MTUT has several potential future directions for research. One area of interest is the development of MTUT derivatives with improved pharmacological properties. Another potential direction is the investigation of MTUT's potential use as a radioprotective agent. Additionally, further studies are needed to elucidate the precise mechanisms by which MTUT exerts its pharmacological effects.
Méthodes De Synthèse
MTUT can be synthesized through various methods, including the reaction of 4-methylphenyl isothiocyanate with 2,2,6,6-tetramethylpiperidine. Another method involves the reaction of 4-methylphenyl isothiocyanate with 2,2,6,6-tetramethyl-4-piperidinol. The resulting product is then treated with hydrochloric acid to obtain MTUT.
Applications De Recherche Scientifique
MTUT has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and toxicology. It has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MTUT has also been studied for its potential use as a radioprotective agent.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3S/c1-12-6-8-13(9-7-12)18-15(21)19-14-10-16(2,3)20-17(4,5)11-14/h6-9,14,20H,10-11H2,1-5H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVLBFYKCXKNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2CC(NC(C2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686987.png)



![5-[2-(1H-imidazol-1-yl)ethyl]-1-(2-methylbenzyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5687001.png)
![5-fluoro-N~2~-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N~4~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B5687003.png)

![1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5687017.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5687024.png)
![butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B5687029.png)

![[(3aS*,10aS*)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5687056.png)